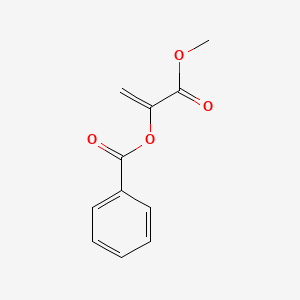

Methyl 2-Benzoyloxyacrylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H10O4 |

|---|---|

Molecular Weight |

206.19 g/mol |

IUPAC Name |

(3-methoxy-3-oxoprop-1-en-2-yl) benzoate |

InChI |

InChI=1S/C11H10O4/c1-8(10(12)14-2)15-11(13)9-6-4-3-5-7-9/h3-7H,1H2,2H3 |

InChI Key |

WWNGBMDVYSNISP-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(=C)OC(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of Methyl 2 Benzoyloxyacrylate

Fundamental Reaction Pathways

The reactivity of methyl 2-benzoyloxyacrylate is governed by the interplay of its constituent functional groups: the acrylate (B77674) moiety, which is an α,β-unsaturated ester, and the benzoyloxy group. This unique structure provides multiple sites for chemical transformations, including nucleophilic additions to the activated double bond, potential electrophilic interactions, and participation in pericyclic reactions. The electron-withdrawing nature of the benzoyloxy group significantly influences the electronic properties of the acrylate system, rendering the β-carbon electrophilic and susceptible to attack by nucleophiles.

Nucleophilic Addition Reactions

The presence of both a carbonyl group and a carbon-carbon double bond in conjugation makes methyl 2-benzoyloxyacrylate an excellent substrate for nucleophilic addition reactions. The electronic polarization induced by the ester and benzoyloxy groups renders the β-carbon of the double bond electron-deficient and thus a prime target for nucleophilic attack. This type of reaction, known as conjugate or 1,4-addition, is a fundamental pathway for this class of compounds.

Michael Addition Processes

The Michael reaction, a classic example of conjugate addition, is a key transformation for methyl 2-benzoyloxyacrylate. masterorganicchemistry.com This reaction involves the addition of a soft nucleophile, typically an enolate or a related stabilized carbanion, to the β-carbon of the α,β-unsaturated system. masterorganicchemistry.comlibretexts.org The general mechanism proceeds in three main steps: deprotonation of the nucleophile to form a carbanion, conjugate addition of the carbanion to the electrophilic alkene, and subsequent protonation of the resulting enolate to yield the final product. masterorganicchemistry.com

In the context of methyl 2-benzoyloxyacrylate, the reaction would proceed with a Michael donor (the nucleophile) adding to the β-carbon, leading to the formation of a new carbon-carbon bond and a chain-extended product after workup. libretexts.org The efficiency of the Michael addition is enhanced by the electron-withdrawing character of the benzoyloxy group, which further activates the double bond towards nucleophilic attack.

Reactivity with Various Nucleophiles

Methyl 2-benzoyloxyacrylate is reactive towards a range of nucleophiles beyond stabilized carbanions. The general principle of nucleophilic conjugate addition applies, where the nucleophile adds to the β-position of the acrylate. jlu.edu.cn

Amines: Primary and secondary amines are common nucleophiles in conjugate additions with acrylates, a reaction known as aza-Michael addition. walisongo.ac.idkoreascience.krupc.edu The reaction of methyl 2-benzoyloxyacrylate with an amine would result in the formation of a β-amino ester. vulcanchem.com For example, the addition of a secondary amine like diethylamine (B46881) to an acrylate proceeds via nucleophilic attack of the amine on the β-carbon, followed by proton transfer to form the stable 3-aminocarbonyl product. jlu.edu.cnwalisongo.ac.id Studies on similar systems, such as the reaction of amines with methyl acrylate, have been efficiently promoted by microwave irradiation, significantly reducing reaction times and increasing yields. koreascience.kr

Thiols: Thiols are excellent nucleophiles for conjugate addition to α,β-unsaturated carbonyl compounds due to the high nucleophilicity of the sulfur atom. masterorganicchemistry.com The reaction of a thiol with methyl 2-benzoyloxyacrylate would yield a β-thioether derivative. vulcanchem.com This type of thiol-Michael addition is known to be highly efficient and is considered a "click" reaction due to its high yield and selectivity. rsc.org The reaction can be initiated by either a base or a nucleophilic catalyst and is influenced by the choice of solvent and the specific thiol used. rsc.org For instance, the addition of thiols like benzylmercaptan to conjugated systems can proceed readily. jlu.edu.cn

Table 1: Representative Michael Addition Reactions with Acrylate Systems

| Nucleophile | Acrylate Substrate | Product Type | Reaction Conditions |

|---|---|---|---|

| Diethylamine | Methyl acrylate | β-amino ester | 70 °C, 45 min |

| Benzylamine | Methyl methacrylate (B99206) | β-amino ester | 130 °C, 1 hr (microwave) |

| Thiophenol | N-methyl maleimide | Thioether adduct | Various (base/nucleophile initiated) |

| Cysteine | Diethyl 2-methylenemalonate | Thioether adduct | Acidic conditions |

This table presents data from reactions with similar acrylate systems to illustrate the expected reactivity of methyl 2-benzoyloxyacrylate. walisongo.ac.idkoreascience.krrsc.orgnih.gov

Electrophilic Attack Mechanisms

While the electron-deficient nature of the carbon-carbon double bond in methyl 2-benzoyloxyacrylate makes it less susceptible to electrophilic attack compared to electron-rich alkenes, electrophilic reactions can still occur at other sites within the molecule. savemyexams.comcrunchchemistry.co.uk An electrophile, a species that accepts an electron pair, will seek out areas of high electron density. savemyexams.comcrunchchemistry.co.uk

The primary sites for electrophilic attack are the oxygen atoms of the carbonyl groups and the aromatic ring of the benzoyloxy group. The π electrons of the C=C double bond are less available for electrophilic attack due to the deactivating effect of the adjacent electron-withdrawing ester and benzoyloxy groups.

A plausible electrophilic attack mechanism would involve the aromatic ring of the benzoyloxy substituent. This is a classic electrophilic aromatic substitution reaction. vulcanchem.com The mechanism proceeds in two steps: the electrophile attacks the aromatic ring to form a resonance-stabilized carbocation intermediate (an arenium ion), followed by the removal of a proton to restore aromaticity. masterorganicchemistry.com The benzoyloxy group itself is a deactivating group, meaning it makes the aromatic ring less reactive towards electrophiles than benzene (B151609). It directs incoming electrophiles to the meta position.

Alternatively, under strongly acidic conditions, protonation of one of the carbonyl oxygens could occur, activating the molecule towards other transformations. However, direct electrophilic addition across the C=C double bond is generally unfavorable for such an electron-poor system. savemyexams.comlibretexts.orgchemguide.co.uk

Pericyclic Reactions (e.g., Cycloadditions)

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. wikipedia.org Methyl 2-benzoyloxyacrylate, with its activated double bond, can participate as a component in certain pericyclic reactions, most notably cycloadditions.

The most relevant cycloaddition for this compound is the Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne). wikipedia.orglibretexts.org In this reaction, methyl 2-benzoyloxyacrylate would act as the dienophile. The presence of the electron-withdrawing benzoyloxy and ester groups on the alkene enhances its reactivity as a dienophile, making it more electrophilic and facilitating the reaction with electron-rich dienes. vulcanchem.comlibretexts.org

The reaction is concerted, meaning all bond-forming and bond-breaking occurs in a single step through a cyclic transition state. libretexts.org It typically results in the formation of a six-membered ring. For example, the reaction of methyl 2-benzoyloxyacrylate with an electron-rich diene like a furan (B31954) derivative would yield a substituted cyclohexene (B86901) adduct. vulcanchem.com The reaction kinetics are often second-order, and the stereochemistry of the dienophile is retained in the product. vulcanchem.comlibretexts.org When both the diene and dienophile are unsymmetrical, the reaction is regioselective, with the "ortho" and "para" isomers generally favored due to favorable orbital overlap in the transition state. masterorganicchemistry.com

Polymerization Behavior and Kinetic Studies

Methyl 2-benzoyloxyacrylate, as a derivative of methacrylic acid, is expected to undergo polymerization, primarily through radical mechanisms. The polymerization behavior of methacrylates is well-documented, and insights can be drawn from studies on closely related monomers like methyl methacrylate (MMA). nih.govresearchgate.netrsc.orgacs.orgdergipark.org.trnih.gov

Polymerization of methacrylates is typically initiated by radical initiators, such as azo compounds (e.g., AIBN) or peroxides (e.g., benzoyl peroxide), which decompose upon heating or irradiation to produce free radicals. fujifilm.combeilstein-journals.orgrsc.org The polymerization proceeds via a chain-growth mechanism involving initiation, propagation, and termination steps. libretexts.org

Kinetic studies on the radical polymerization of MMA and other methacrylates show that the rate of polymerization is influenced by factors such as monomer concentration, initiator concentration, and temperature. nih.govrsc.org The polymerization of MMA initiated by EBiB in the presence of palladium nanoparticles, for instance, showed a reaction order of 0.58 with respect to the monomer concentration and an apparent activation energy of 74.8 kJ/mol. nih.gov

Copolymerization studies involving MMA and other functional methacrylates have been conducted to tailor the properties of the resulting polymers. The reactivity ratios in these copolymerizations determine the composition of the final polymer chain. nih.govrsc.orgdergipark.org.tr

It is important to note that methacrylates with electron-withdrawing ester groups, such as methyl 2-benzoyloxyacrylate, are not good candidates for cationic polymerization. vaia.comwikipedia.org This is because the electron-withdrawing group destabilizes the cationic intermediate that would be formed during the propagation step, thus inhibiting the polymerization process. vaia.comwikipedia.orglibretexts.org Anionic polymerization, however, could be a viable method, as it proceeds through a carbanionic propagating site, which would be stabilized by the adjacent electron-withdrawing groups. libretexts.org

Table 2: Kinetic Data for Radical Polymerization of Methacrylate Systems

| Monomer System | Initiator System | Polymerization Rate (Rp) Dependence | Apparent Activation Energy (Ea) |

|---|---|---|---|

| Methyl Methacrylate (MMA) | EBiB / Pd NPs | R ∝ [MMA]^0.58 | 74.8 kJ/mol |

| MMA / DEGMEMA | AIBN | Varies with solvent and composition | Not specified |

| n-Butyl Methacrylate / GO | AIBN | Rate decreases with GO addition | Not specified |

| MMA | Tertiary Amine / BPO | Modeled based on decomposition kinetics | Not specified |

This table presents kinetic data from various methacrylate polymerization studies to provide a reference for the expected behavior of methyl 2-benzoyloxyacrylate. rsc.orgacs.orgnih.govrsc.org

Table of Mentioned Chemical Compounds

Free Radical Polymerization Kinetics

Initiation: This first stage involves the generation of free radicals from an initiator molecule, which then react with a monomer to begin the polymer chain. numberanalytics.com This process consists of two steps: the decomposition of the initiator to form primary radicals, and the subsequent addition of a monomer molecule to this radical. uc.edu Initiators, such as benzoyl peroxide or azo compounds, are unstable molecules that decompose upon heating or irradiation to yield reactive free radicals. numberanalytics.comopen.edu These radicals then attack the double bond of a monomer, creating a new radical species that can propagate. open.eduitu.edu.tr

Propagation: In this stage, the newly formed radical adds to another monomer molecule, extending the polymer chain. numberanalytics.com This process repeats, rapidly increasing the molecular weight of the polymer. The rate of propagation is influenced by factors such as monomer concentration and the reactivity of the radical. umn.edu

Termination: The growth of the polymer chain is concluded in the termination stage, where two radical species react to form a stable, non-radical polymer molecule. numberanalytics.com Termination can occur through two primary mechanisms: combination, where two growing chains join at their radical ends, or disproportionation, which involves the transfer of a hydrogen atom from one radical chain to another, resulting in two terminated chains, one with a saturated end and the other with an unsaturated end. uc.eduitu.edu.tr The specific mode of termination is highly dependent on the structure of the monomer. umn.edu

The structure of the monomer plays a critical role in its reactivity during free radical polymerization. For instance, the presence of a methyl group in methacrylates, as compared to acrylates, provides additional C-H bonds that are susceptible to hydrogen abstraction, potentially influencing radical formation. nsf.gov However, a higher rate of primary radical formation does not always translate to a higher polymerization conversion. nsf.gov Studies have shown that acrylates can achieve significantly higher conversion rates compared to their methacrylate counterparts, despite methacrylates potentially forming more primary radicals. nsf.gov

Initiation, Propagation, and Termination Mechanisms

Controlled/Living Polymerization Techniques

Controlled/living radical polymerization (CLRP) methods offer the ability to synthesize polymers with well-defined molecular weights, low polydispersity, and complex architectures. cmu.eduresearchgate.net These techniques operate by establishing a dynamic equilibrium between a low concentration of active propagating chains and a predominant amount of dormant species. researchgate.net Several CLRP methods have been developed, including:

Atom Transfer Radical Polymerization (ATRP): This technique utilizes a transition metal complex to reversibly deactivate propagating radicals. researchgate.netwikipedia.org ATRP has been successfully used for the polymerization of various monomers, including styrenes and (meth)acrylates, yielding polymers with controlled molecular weights and low polydispersities. cmu.edu

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization: RAFT polymerization employs a chain transfer agent, typically a dithioester, to control the polymerization process through a degenerative transfer mechanism. researchgate.netwikipedia.org

Stable Free Radical Polymerization (SFRP), including Nitroxide-Mediated Polymerization (NMP): This method uses a stable free radical, such as a nitroxide, to reversibly terminate the growing polymer chains. researchgate.netwikipedia.org

Iodine-Transfer Polymerization (ITP): ITP involves the use of an organo-iodine compound as a chain transfer agent, proceeding through a degenerative transfer process. wikipedia.org

Telluride-Mediated Polymerization (TERP): TERP primarily operates via a degenerative transfer mechanism, with alkyl tellurides providing good control for a range of monomers. wikipedia.org

These techniques have enabled the synthesis of advanced materials, such as block copolymers with tailored properties for applications like drug delivery and nanotechnology. numberanalytics.comresearchgate.net

Copolymerization Studies with Other Monomers

Copolymerization, the process of polymerizing two or more different monomers, is a versatile method for creating materials with tailored properties. sapub.org The reactivity ratios of the comonomers are crucial parameters that describe the composition of the resulting copolymer. d-nb.info

Methyl 2-benzoyloxyacrylate can be copolymerized with other monomers to enhance specific properties of the resulting polymer. For example, copolymerization with methyl methacrylate (MMA) can lead to materials with improved glass transition temperatures, tensile strength, and UV stability. vulcanchem.com

Studies on the copolymerization of MMA with other methacrylates, such as 2-ethoxyethyl methacrylate (2-EOEMA), have shown that the reactivity ratios indicate the formation of random copolymers. sapub.org In the case of MMA and dodecyl methacrylate (DDMA), the polymerization rate was found to be influenced by the monomer composition. chem-soc.si The use of bifunctional initiators in such systems can lead to high reaction rates and high polymer molecular masses simultaneously. chem-soc.si

Furthermore, block copolymers can be synthesized using techniques like addition-fragmentation chain transfer (AFCT), where a pre-made polymer with a reactive end group is used to initiate the polymerization of a second monomer. rsc.org This approach has been successfully used to create block copolymers of poly(methyl methacrylate) with polystyrene and polyacrylonitrile. rsc.org

Polymerization Rate and Conversion Analysis

The rate of polymerization and the final monomer conversion are critical parameters in characterizing a polymerization reaction. These are influenced by several factors, including initiator concentration, monomer concentration, temperature, and the presence of inhibitors or chain transfer agents. umn.eduresearchgate.netnih.gov

The rate of polymerization is generally proportional to the monomer concentration and the square root of the initiator concentration. uc.edu An increase in initiator concentration typically leads to a higher polymerization rate and a shorter setting time. nih.gov However, the final conversion may not always correlate directly with the polymerization rate and can be influenced by the ratio of initiator to co-initiator. nih.gov

The polymerization process can exhibit complex kinetic behavior, such as autoacceleration (the gel effect or Trommsdorff effect), where the termination reaction becomes diffusion-controlled due to increased viscosity, leading to a sharp increase in the polymerization rate. lew.roimaging.org This is often followed by autodeceleration (the glass effect) as the propagation reaction also becomes diffusion-limited. lew.roimaging.org

The structure of the monomer also significantly impacts the polymerization rate. For instance, in the copolymerization of methyl methacrylate (MMA) and dodecyl methacrylate (DDMA), the rate was observed to be higher for DDMA. chem-soc.si The presence of a chain transfer agent can decrease the rate of polymerization. asianpubs.org

The final conversion is also affected by factors such as the potential for cyclization and the mobility of the growing polymer network. researchgate.net

Table 1: Factors Influencing Polymerization Rate and Conversion

| Factor | Effect on Polymerization Rate | Effect on Conversion |

|---|---|---|

| Initiator Concentration | Increases with increasing concentration. nih.gov | Can be influenced by the initiator-to-co-initiator ratio. nih.gov |

| Monomer Concentration | Generally increases with increasing concentration. researchgate.net | Generally increases with increasing concentration. researchgate.net |

| Temperature | Increases with increasing temperature. asianpubs.org | Can be complex, influenced by ceiling temperature and side reactions. |

| Chain Transfer Agent | Decreases with increasing concentration. asianpubs.org | Generally decreases the molecular weight of the polymer. uc.edu |

| Monomer Structure | Highly dependent on monomer reactivity and radical stability. nsf.govmarquette.edu | Can be influenced by factors like cyclization and network mobility. researchgate.net |

Hydrolytic Stability and Degradation Pathways

The hydrolytic stability of a chemical compound refers to its resistance to reaction with water. For polymers and their constituent monomers, this is a crucial property that can affect their long-term performance and environmental fate. The hydrolysis of esters, such as methyl 2-benzoyloxyacrylate, can be catalyzed by acids or bases.

The degradation of complex organic molecules can proceed through various pathways, often initiated by radical species like hydroxyl radicals (OH•). researchgate.net These pathways can involve a series of reactions including oxidation, dehydrogenation, ring-opening, and C-C bond cleavage, ultimately leading to the formation of smaller, more stable molecules. mdpi.com For example, the degradation of some organic compounds can lead to the formation of intermediates like aldehydes, ketones, and alcohols. mdpi.com

In the context of similar structures, the degradation of methyl tert-butyl ether (MTBE) has been shown to proceed through intermediates such as tert-butyl alcohol and 2-hydroxyisobutyrate. ethz.ch The degradation of other complex molecules can involve the formation of cyclic intermediates which are then further oxidized and broken down. mdpi.com The specific degradation pathway is highly dependent on the chemical structure of the molecule and the environmental conditions.

Table 2: List of Compound Names

| Compound Name |

|---|

| 2-Ethoxyethyl methacrylate |

| 2-hydroxyisobutyrate |

| Acetaldehyde |

| Acetone (B3395972) |

| Acrylonitrile |

| Benzoyl Peroxide |

| Dodecyl methacrylate |

| Formaldehyde |

| Methyl 2-Benzoyloxyacrylate |

| Methyl acrylate |

| Methyl methacrylate |

| Methyl tert-butyl ether |

| Polystyrene |

| Pyruvate |

| Styrene |

| tert-Butyl alcohol |

Ester Hydrolysis Mechanisms

The hydrolysis of Methyl 2-Benzoyloxyacrylate involves the cleavage of one or both of its ester groups, leading to the formation of corresponding carboxylic acids and methanol (B129727). This process can be catalyzed by either acid or base, with each proceeding through a distinct mechanism.

Under acidic conditions , the hydrolysis is a reversible process that begins with the protonation of the carbonyl oxygen of either the acrylate or the benzoyloxy ester group. This protonation enhances the electrophilicity of the carbonyl carbon, facilitating a nucleophilic attack by a water molecule. A tetrahedral intermediate is formed, which then undergoes proton transfer and subsequent elimination of either methanol (from the acrylate moiety) or benzoic acid (from the benzoyloxy moiety) to yield the hydrolysis products. The reaction is typically driven to completion by using an excess of water. acs.orgnih.gov

Base-catalyzed hydrolysis , also known as saponification, is an irreversible reaction. acs.org It involves the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate, which then collapses to expel the alkoxide (methoxide) or carboxylate (benzoate) leaving group. The final products are the carboxylate salts of the respective acids and methanol. wikipedia.org The formation of the carboxylate salt drives the reaction to completion. acs.orgwikipedia.org

Stability under Acidic and Basic Conditions

The stability of Methyl 2-Benzoyloxyacrylate is significantly dependent on the pH of its environment. Generally, the compound exhibits limited stability in both strongly acidic and basic solutions due to the susceptibility of its ester linkages to hydrolysis.

Under acidic conditions , the rate of hydrolysis and subsequent degradation is markedly increased. nih.gov The protonation of the ester groups facilitates nucleophilic attack by water, leading to cleavage. The stability is expected to decrease as the pH drops and the temperature rises. nih.gov

In basic conditions , the ester is also readily hydrolyzed. The saponification process is generally faster and irreversible compared to acid-catalyzed hydrolysis. acs.orgmasterorganicchemistry.com The presence of a strong base will lead to the rapid formation of methyl benzoate (B1203000) and sodium 2-acrylate, or sodium benzoate and methyl 2-acrylate, depending on which ester bond is cleaved.

The general trend for ester stability shows that they are most stable at a neutral or slightly acidic pH and that stability decreases significantly in strongly acidic or alkaline environments. nih.gov

Factors Influencing Degradation Kinetics

Several factors can influence the rate at which Methyl 2-Benzoyloxyacrylate degrades, primarily through hydrolysis.

Interactive Table: Factors Affecting Degradation Kinetics of Esters

| Factor | Influence on Degradation Rate | Description |

| pH | High impact | The rate of hydrolysis is significantly accelerated in both highly acidic and highly basic conditions. The reaction is typically slowest near neutral pH. nih.gov |

| Temperature | High impact | An increase in temperature generally increases the rate of hydrolysis, following the principles of chemical kinetics where higher temperatures provide more energy for the reaction to overcome the activation energy barrier. nih.gov |

| Solvent | Moderate impact | The polarity of the solvent can influence the stability of the transition states in the hydrolysis reaction. Polar protic solvents can participate in the hydrolysis and may accelerate the degradation process. |

| Catalysts | High impact | The presence of acid or base catalysts dramatically increases the rate of hydrolysis. Other catalysts, such as enzymes (esterases), could also lead to rapid degradation. psu.eduresearchgate.net |

Research on the hydrolysis of other esters has demonstrated that the degradation follows pseudo-first-order kinetics and is strongly dependent on both pH and temperature. nih.gov For instance, the rate of degradation can increase significantly with an increase in pH from acidic to basic. nih.gov

Rearrangement Reactions and Isomerization Processes

The structure of Methyl 2-Benzoyloxyacrylate, specifically the presence of the acyloxy group on the α-carbon, makes it a candidate for rearrangement reactions. One notable type of rearrangement for related α-acyloxy acrylates is the 2,3-acyloxy migration . This type of reaction can be influenced by the choice of catalyst, with different metal catalysts potentially leading to different regioisomeric products. researchgate.netresearchgate.net For example, studies on related α-diazo-β-acyloxy esters have shown that rhodium(II) and copper(II) catalysts can promote a 2,3-acyloxy migration to form α-acyloxy acrylates. researchgate.netresearchgate.net

While specific studies on the rearrangement of Methyl 2-Benzoyloxyacrylate are not extensively documented in the provided search results, the general reactivity patterns of α-acyloxy acrylates suggest that such rearrangements are plausible. These reactions would likely proceed through the formation of a metallocarbenoid intermediate when a suitable catalyst is employed, followed by the intramolecular migration of the benzoyloxy group. researchgate.net

Isomerization of the double bond (E/Z isomerization) is another potential process, particularly under thermal or photochemical conditions, or in the presence of certain catalysts. The stereochemistry of the acrylate can be crucial in its subsequent reactions, such as in polymerization or cycloaddition reactions.

Derivatization and Exploration of Structural Analogues

Synthesis of Novel Methyl 2-Benzoyloxyacrylate Derivatives

The acrylate (B77674) portion of Methyl 2-Benzoyloxyacrylate is a versatile functional group for derivatization. Modifications can target the ester group or the carbon-carbon double bond.

Transesterification and Amidation: The methyl ester can be converted to other esters (e.g., ethyl, benzyl) or amides by reacting it with different alcohols or amines under appropriate catalytic conditions. This modifies the steric and electronic properties of the acrylate group.

Michael Addition: The electron-deficient double bond is susceptible to Michael addition reactions. Nucleophiles such as amines, thiols, and carbanions can be added to the β-carbon, leading to a wide array of functionalized propanoate derivatives.

Hydrogenation: The double bond can be selectively reduced via catalytic hydrogenation to yield the corresponding saturated propanoate derivative, Methyl 2-Benzoyloxypropanoate.

The following table illustrates potential derivatives from acrylate moiety modifications.

Table 1: Examples of Derivatives from Acrylate Moiety Modification

| Modification Type | Reactant | Resulting Derivative Structure |

|---|---|---|

| Transesterification | Ethanol (in excess with acid/base catalyst) | Ethyl 2-Benzoyloxyacrylate |

| Amidation | Propylamine | N-propyl 2-Benzoyloxyacrylamide |

| Michael Addition | Cysteine | S-(2-(methoxycarbonyl)-2-(benzoyloxy)ethyl)cysteine |

| Hydrogenation | H₂/Pd-C | Methyl 2-Benzoyloxypropanoate |

The aromatic ring of the benzoyloxy group is a prime target for introducing a variety of substituents, which can profoundly alter the molecule's electronic properties. bhu.ac.in Standard electrophilic aromatic substitution reactions can be employed to introduce functional groups at the ortho, meta, and para positions.

Nitration: Using nitrating agents like a nitric acid/sulfuric acid mixture can introduce a nitro group (-NO₂), a strong electron-withdrawing group, typically at the para or ortho position. bhu.ac.in

Halogenation: Reactions with halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst (e.g., FeCl₃, FeBr₃) can install halogen atoms (-Cl, -Br) on the ring.

Alkylation and Acylation: Friedel-Crafts reactions can introduce alkyl or acyl groups, which act as electron-donating or -withdrawing groups, respectively.

Hydroxylation/Alkoxylation: While direct hydroxylation is complex, derivatives with hydroxyl or alkoxy (e.g., methoxy) groups can be synthesized from precursors like aminothiophenols or by using specific reagents. google.comnih.gov These groups are electron-donating.

The reactive sites within Methyl 2-Benzoyloxyacrylate can be utilized to construct new heterocyclic rings, a common strategy for generating novel chemical entities. openmedicinalchemistryjournal.com

Fused Pyrimidines: The acrylate moiety can react with dinucleophiles like thiourea (B124793) in a condensation reaction to form thiopyrimidine derivatives, which are important heterocyclic compounds. scirp.org

Fused Benzothiazoles: Starting with a functionalized benzoyloxy group, such as an ortho-aminothiophenol derivative, allows for cyclization to form a benzothiazole (B30560) ring system. google.com

Pyrans and Lactones: Intramolecular cyclization reactions, potentially involving hydrolysis of the ester and subsequent reaction with the acrylate double bond or a functionalized benzoyl group, can lead to the formation of pyran or lactone rings. beilstein-journals.org The reactivity of keto-methylene groups in related structures can be exploited to prepare benzopyrylium salts. clockss.org

Indole (B1671886) Synthesis: The benzoyl portion of the molecule can be envisioned as a precursor in synthetic strategies like the Fischer indole synthesis, where an arylhydrazone is cyclized under acidic conditions to form an indole ring. bhu.ac.in

Functionalization of the Benzoyloxy Group

Impact of Structural Modifications on Chemical Reactivity

Structural modifications to Methyl 2-Benzoyloxyacrylate analogues directly influence their chemical reactivity by altering electronic distribution and steric hindrance.

Electronic Effects: Introducing electron-withdrawing groups (e.g., -NO₂) to the benzoyloxy ring increases the electrophilicity of the acrylate double bond, making it more susceptible to nucleophilic attack (Michael addition). Conversely, electron-donating groups (e.g., -OCH₃) decrease its electrophilicity. These substituent effects can be predicted and rationalized using Hammett-Taft constants. osti.gov

Steric Effects: Modifying the acrylate ester from a methyl to a bulkier group like tert-butyl will sterically hinder reactions at the nearby double bond and the ester carbonyl. Similarly, bulky substituents at the ortho positions of the benzoyl ring can impede reactions involving the benzoyl carbonyl group.

Leaving Group Ability: The benzoyloxy group can act as a leaving group in certain reactions. Its ability to depart is influenced by the substituents on the aromatic ring. Electron-withdrawing groups stabilize the resulting benzoate (B1203000) anion, making the benzoyloxy group a better leaving group. This principle is a key factor in the efficiency of photocages, where better leaving groups are released more efficiently. nih.gov

The following table summarizes the expected impact of substituents on the reactivity of the acrylate double bond.

Table 2: Predicted Impact of Benzoyl Substituents on Acrylate Reactivity

| Substituent at para-position | Electronic Effect | Predicted Reactivity towards Nucleophiles |

|---|---|---|

| -NO₂ | Strong Electron-Withdrawing | Increased |

| -Cl | Weak Electron-Withdrawing | Slightly Increased |

| -H | Neutral (Reference) | Baseline |

| -CH₃ | Weak Electron-Donating | Decreased |

| -OCH₃ | Strong Electron-Donating | Decreased |

Structure-Reactivity Relationships in Analogous Compounds

The systematic study of derivatives allows for the development of Structure-Reactivity Relationships (SRRs), which correlate molecular structure with chemical reactivity. rsc.org For analogues of Methyl 2-Benzoyloxyacrylate, these relationships help in predicting the behavior of new, unsynthesized compounds.

Quantitative Structure-Reactivity Relationships (QSRRs) use mathematical models to link structural descriptors to reactivity parameters. nih.gov For the benzoyloxy-functionalized analogues, a classic QSRR approach would be to correlate the rate constants of a specific reaction (e.g., Michael addition) with the Hammett parameter (σ) of the substituent on the benzene (B151609) ring. chemrxiv.org

A hypothetical relationship could be expressed by the Hammett equation:

log(k/k₀) = ρσ

Where:

k is the rate constant for the substituted derivative.

k₀ is the rate constant for the unsubstituted (hydrogen) derivative.

ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to electronic effects.

σ (sigma) is the substituent constant, which quantifies the electronic effect of the substituent.

A positive ρ value would indicate that the reaction is accelerated by electron-withdrawing groups. The development of such QSRRs is essential for rational design in chemical synthesis, allowing for the fine-tuning of reactivity for specific applications. nih.govchemrxiv.org This approach has been successfully applied to understand and predict reactivity in various chemical systems, from solvolysis reactions to the catalytic dehydration of glycerol. rsc.orgnih.gov

Advanced Spectroscopic and Analytical Characterization in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR Analysis of Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum of Methyl 2-Benzoyloxyacrylate provides a wealth of information through its chemical shifts and proton-proton coupling patterns. The spectrum is characterized by signals corresponding to the aromatic protons of the benzoyl group, the vinyl protons of the acrylate (B77674) moiety, and the methyl protons of the ester group.

The aromatic protons typically appear in the downfield region of the spectrum, generally between 7.4 and 8.2 ppm. The protons ortho to the carbonyl group of the benzoate (B1203000) are the most deshielded and are expected to resonate at the lowest field, often as a doublet or multiplet around 8.1-8.2 ppm. The para and meta protons will appear at slightly higher fields, typically in the range of 7.4-7.7 ppm, with coupling patterns (triplets or multiplets) that reflect their relationship to adjacent protons. rsc.org

The two geminal protons on the terminal carbon of the acrylate double bond are diastereotopic and are expected to appear as two distinct signals. These vinyl protons typically resonate between 5.5 and 6.5 ppm. bldpharm.com They will likely appear as doublets due to geminal coupling to each other.

The protons of the methyl ester group (-OCH₃) are in a relatively shielded environment and thus appear as a sharp singlet in the upfield region of the spectrum, typically around 3.8 ppm. rsc.org The absence of adjacent protons results in the singlet multiplicity.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for Methyl 2-Benzoyloxyacrylate

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (ortho-protons) | 8.1 - 8.2 | Doublet (d) or Multiplet (m) |

| Aromatic (meta/para-protons) | 7.4 - 7.7 | Multiplet (m) |

| Vinylic (=CH₂) | 5.9 - 6.5 | Doublet (d) |

| Vinylic (=CH₂) | 5.5 - 6.0 | Doublet (d) |

| Methyl (-OCH₃) | ~3.8 | Singlet (s) |

¹³C NMR Analysis of Carbon Frameworks

The ¹³C NMR spectrum complements the ¹H NMR data by providing a map of the carbon skeleton of Methyl 2-Benzoyloxyacrylate. Due to the wider range of chemical shifts in ¹³C NMR, it is common for each unique carbon atom to produce a distinct signal. pressbooks.pub

The carbonyl carbons are the most deshielded and appear furthest downfield. The ester carbonyl of the benzoate group is expected around 165 ppm, while the acrylate ester carbonyl should appear at a similar value, perhaps slightly more shielded. researchgate.net The quaternary carbon of the double bond (C2 of the acrylate) is also significantly deshielded, appearing in the 135-145 ppm range. The aromatic carbons of the benzoyl group will produce several signals between approximately 128 and 134 ppm. The ipso-carbon (the one attached to the ester oxygen) will be in the lower part of this range, while the carbon para to the carbonyl group will be at the higher end. The terminal methylene (B1212753) carbon (=CH₂) of the acrylate group will resonate further upfield, typically in the range of 125-130 ppm. Finally, the methyl carbon of the ester group is the most shielded, appearing at approximately 52 ppm. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for Methyl 2-Benzoyloxyacrylate

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (Benzoyl C=O) | ~165 |

| Carbonyl (Acrylate C=O) | ~164 |

| Vinylic (quaternary, C-O) | 135 - 145 |

| Aromatic (C-H, para) | ~134 |

| Aromatic (C-H, ortho/meta) | 128 - 130 |

| Aromatic (ipso-C) | ~129 |

| Vinylic (=CH₂) | 125 - 130 |

| Methyl (-OCH₃) | ~52 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

To definitively assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For Methyl 2-Benzoyloxyacrylate, COSY would show cross-peaks connecting the coupled aromatic protons within the benzoyl ring. It would also confirm the geminal coupling between the two vinylic protons. The absence of cross-peaks to the methyl singlet would confirm it is an isolated spin system.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms (¹H-¹³C one-bond correlations). researchgate.net An HSQC spectrum would allow for the unambiguous assignment of each protonated carbon by linking the signals from the ¹H and ¹³C spectra. For example, the signal for the methyl protons at ~3.8 ppm would show a cross-peak to the methyl carbon signal at ~52 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range (typically 2-3 bond) ¹H-¹³C correlations. researchgate.net This is crucial for piecing together the molecular framework. Key HMBC correlations for Methyl 2-Benzoyloxyacrylate would include:

Correlations from the methyl protons (-OCH₃) to the acrylate carbonyl carbon.

Correlations from the vinylic protons to the acrylate carbonyl carbon and the quaternary vinylic carbon.

Correlations from the ortho-aromatic protons to the benzoyl carbonyl carbon.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies. mdpi.com

The IR spectrum of Methyl 2-Benzoyloxyacrylate is expected to be dominated by strong absorption bands corresponding to the two ester functional groups. vscht.cz A very strong band for the C=O stretching vibrations of the two ester groups should appear in the region of 1720-1740 cm⁻¹. spectroscopyonline.com The C-O stretching vibrations of the ester linkages will produce strong bands in the fingerprint region, typically between 1100 and 1300 cm⁻¹. researchgate.net Specifically, the aryl-ester C-O stretch is expected around 1270 cm⁻¹, while the acrylate C-O stretch will also fall in this region. spectroscopyonline.com The spectrum will also show C-H stretching vibrations for the aromatic ring (above 3000 cm⁻¹) and the methyl group (just below 3000 cm⁻¹). vscht.cz The C=C stretching of the acrylate double bond would likely appear around 1635 cm⁻¹, and the characteristic C=C in-ring stretching vibrations for the aromatic ring are expected around 1600 and 1450 cm⁻¹. vscht.cz

Raman spectroscopy provides complementary information. While the C=O stretch will be present, it is often weaker in Raman than in IR. Conversely, the C=C double bond stretches (both vinylic and aromatic) are typically strong and sharp in the Raman spectrum, providing clear signals in the 1600-1640 cm⁻¹ region. nist.gov This makes Raman particularly useful for confirming the presence of the unsaturation in the molecule.

Table 3: Characteristic Vibrational Frequencies for Methyl 2-Benzoyloxyacrylate

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| Ester (C=O) | Stretch | 1720 - 1740 (very strong) | 1720 - 1740 (medium) |

| Alkene (C=C) | Stretch | ~1635 (medium) | ~1635 (strong) |

| Aromatic (C=C) | Ring Stretch | ~1600, ~1450 (medium-strong) | ~1600 (strong) |

| Ester (C-O) | Stretch | 1100 - 1300 (strong) | 1100 - 1300 (weak) |

| Aromatic C-H | Stretch | > 3000 (medium) | > 3000 (strong) |

| Aliphatic C-H (methyl) | Stretch | < 3000 (medium) | < 3000 (medium) |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns upon ionization. researchgate.net For Methyl 2-Benzoyloxyacrylate (C₁₁H₁₀O₄), the nominal molecular weight is 206 amu.

In a typical electron ionization (EI) mass spectrum, a molecular ion peak (M⁺˙) would be expected at m/z 206. The fragmentation of this molecular ion provides a fingerprint that can help confirm the structure. Key fragmentation pathways would likely involve the cleavage of the ester bonds.

One major fragmentation would be the loss of the methoxy (B1213986) radical (•OCH₃) from the acrylate ester, leading to a fragment ion at m/z 175. Another possibility is the loss of a methoxycarbonyl radical (•COOCH₃) to give an ion at m/z 147.

The benzoyl group provides a very characteristic fragmentation pattern. Cleavage of the ester C-O bond can lead to the formation of the benzoyl cation (C₆H₅CO⁺) at m/z 105, which is often a very abundant peak in the mass spectra of benzoate esters. Further fragmentation of the benzoyl cation can lead to the loss of carbon monoxide (CO) to produce the phenyl cation (C₆H₅⁺) at m/z 77. Fragmentation of the acrylate portion could lead to ions characteristic of methyl acrylate, such as a peak at m/z 69, corresponding to the loss of the methoxy group from the acrylate fragment. nist.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, often to four or five decimal places. nih.gov This allows for the determination of the elemental composition of the parent ion and its fragments, providing definitive confirmation of the molecular formula. For Methyl 2-Benzoyloxyacrylate, the calculated exact mass is 206.05790880 Da. An HRMS measurement yielding a value extremely close to this calculated mass would unequivocally confirm the molecular formula as C₁₁H₁₀O₄, distinguishing it from any other compound with the same nominal mass but a different elemental composition.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are indispensable for separating and quantifying the components of a mixture. In the context of Methyl 2-Benzoyloxyacrylate, these techniques are crucial for assessing the purity of the monomer and for monitoring the progress of polymerization reactions.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile compounds, making it well-suited for assessing the purity of acrylate monomers like Methyl 2-Benzoyloxyacrylate. restek.com The method involves vaporizing the sample and passing it through a column, where components are separated based on their boiling points and interactions with the stationary phase. restek.com For acrylate monomers, GC can effectively identify and quantify residual starting materials, by-products from synthesis, or any degradation products.

In a typical GC analysis of acrylate monomers, a capillary column, often with a polar stationary phase such as a Carbowax-type (polyethylene glycol) or a biscyanopropyl phase, is used to achieve efficient separation. restek.com The purity of commercially available acrylate monomers is frequently certified using GC, with purities often exceeding 99.0%. tcichemicals.com For quantitative analysis, a flame ionization detector (FID) is commonly employed due to its high sensitivity to organic compounds. researchgate.net When coupled with a mass spectrometer (GC-MS), the technique not only separates the components but also provides their mass spectra, allowing for definitive identification of impurities. researchgate.netchrom-china.comresearchgate.net This is particularly useful for identifying unknown peaks in the chromatogram. researchgate.netchrom-china.com

For instance, a headspace GC-MS method has been developed for the identification and quantification of residual volatile organic compounds in poly(methyl methacrylate) (PMMA) products, identifying compounds such as the monomer itself, methyl acrylate, and toluene. nih.gov Although specific conditions for Methyl 2-Benzoyloxyacrylate are not detailed in the provided results, a general approach would involve dissolving the sample in a suitable solvent, such as acetone (B3395972) or ethyl acetate, and injecting it into the GC. researchgate.net The temperature program would be optimized to ensure the separation of Methyl 2-Benzoyloxyacrylate from potential impurities with different boiling points.

Table 1: Typical GC Parameters for Acrylate Monomer Analysis

| Parameter | Value/Description | Source |

| Column | Capillary column (e.g., DB-WAX, HP-INNOWAX) | researchgate.netscitepress.org |

| Carrier Gas | Helium or Nitrogen | researchgate.netscitepress.org |

| Injection Mode | Split/Splitless | researchgate.netscitepress.org |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | researchgate.netresearchgate.net |

| Oven Program | Temperature ramp optimized for separation | scitepress.org |

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds in a mixture. rroij.comopenaccessjournals.com It is particularly advantageous for compounds that are not sufficiently volatile for GC analysis or are thermally sensitive. moravek.com In the case of Methyl 2-Benzoyloxyacrylate, HPLC serves as a critical tool for purity assessment and for monitoring the conversion of the monomer during polymerization. moravek.comlcms.cz

The principle of HPLC involves pumping a liquid mobile phase containing the sample through a column packed with a solid stationary phase. basicmedicalkey.com The separation is based on the differential interactions of the sample components with the stationary and mobile phases. basicmedicalkey.com For acrylate analysis, reversed-phase HPLC is commonly employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as methanol (B129727)/water or acetonitrile/water. researchgate.netfda.gov

A UV detector is frequently used in HPLC systems for the analysis of acrylates, as the chromophores within these molecules absorb UV light, allowing for their detection and quantification. basicmedicalkey.comresearchgate.net The retention time of a compound under specific chromatographic conditions is a characteristic feature that can be used for its identification, while the peak area corresponds to its concentration. researchgate.net HPLC methods can be validated to ensure their accuracy, precision, and linearity for quantitative analysis. innovareacademics.in

Table 2: Illustrative HPLC Conditions for Acrylate Analysis

| Parameter | Description | Source |

| Column | Reversed-phase (e.g., C18, 250 mm x 4.6 mm, 5 µm) | researchgate.net |

| Mobile Phase | Gradient or isocratic mixture of Methanol and Water or Acetonitrile and Water | researchgate.netresearchgate.net |

| Flow Rate | Typically 1.0 mL/min | researchgate.net |

| Detector | UV Spectrophotometer (e.g., at 254 nm) | researchgate.net |

| Temperature | Often ambient or controlled (e.g., 40 °C) | researchgate.net |

Once Methyl 2-Benzoyloxyacrylate has been polymerized, Gel Permeation Chromatography (GPC), also known as Size-Exclusion Chromatography (SEC), is the primary technique used to characterize the resulting polymer's molecular weight distribution. lcms.czwikipedia.org GPC separates molecules based on their hydrodynamic volume in solution. wikipedia.org Larger polymer chains are excluded from the pores of the column's packing material and therefore elute faster, while smaller chains penetrate the pores to varying extents and have longer elution times. tainstruments.com

The output of a GPC analysis is a chromatogram that represents the distribution of molecular weights in the polymer sample. From this distribution, several important parameters can be calculated, including the number-average molecular weight (Mn), the weight-average molecular weight (Mw), and the dispersity (Đ), which is the ratio of Mw to Mn (Đ = Mw/Mn). wikipedia.org A dispersity value close to 1 indicates a narrow molecular weight distribution, which is often desirable as it leads to more uniform material properties. researchgate.net

The choice of solvent (mobile phase) for GPC is crucial and depends on the solubility of the polymer. ufl.edu For poly(acrylates), common solvents include tetrahydrofuran (B95107) (THF) and dimethylformamide (DMF). tainstruments.com The system is calibrated using polymer standards of known molecular weight, such as polystyrene or poly(methyl methacrylate) (PMMA), to create a calibration curve that relates elution time to molecular weight. tainstruments.comlcms.cz

Table 3: Key Parameters Obtained from GPC Analysis of Poly(methyl 2-benzoyloxyacrylate)

| Parameter | Description | Significance | Source |

| Mn (Number-Average Molecular Weight) | The total weight of the polymer divided by the total number of polymer chains. | Influences properties like brittleness and flow. | wikipedia.org |

| Mw (Weight-Average Molecular Weight) | An average that gives more weight to heavier polymer chains. | Relates to properties like strength and toughness. | wikipedia.org |

| Đ (Dispersity) | The ratio of Mw to Mn, indicating the breadth of the molecular weight distribution. | A measure of the uniformity of the polymer chains. | wikipedia.org |

High-Performance Liquid Chromatography (HPLC)

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. cam.ac.uk For a compound like Methyl 2-Benzoyloxyacrylate, obtaining a single crystal and analyzing its diffraction pattern can provide unambiguous information about its molecular structure, including bond lengths, bond angles, and conformation in the solid state. mdpi.com

The process involves irradiating a single crystal with a beam of X-rays. cam.ac.uk The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern of spots. cam.ac.uk The positions and intensities of these spots are used to calculate the electron density map of the molecule, from which the atomic positions can be determined. cam.ac.uk This information is invaluable for understanding intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of molecules in the crystal lattice. mdpi.commdpi.com

While no specific crystal structure for Methyl 2-Benzoyloxyacrylate was found in the search results, the structures of similar molecules, such as other substituted benzoates and acrylates, have been determined using this method. nih.govrsc.org For example, the crystal structure of methyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate was elucidated, revealing details about its tautomeric form and intermolecular hydrogen bonding. mdpi.com Obtaining the crystal structure of Methyl 2-Benzoyloxyacrylate would provide fundamental data for computational modeling and for understanding its solid-state reactivity.

Table 4: Information Gained from X-ray Crystallography of a Molecular Crystal

| Parameter | Information Provided |

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. nih.gov |

| Space Group | The symmetry operations that describe the arrangement of molecules in the crystal. mdpi.com |

| Atomic Coordinates | The precise x, y, and z positions of each atom in the asymmetric unit. mdpi.com |

| Bond Lengths and Angles | The distances between bonded atoms and the angles between bonds. mdpi.com |

| Torsion Angles | The dihedral angles that define the conformation of the molecule. mdpi.com |

| Intermolecular Interactions | Details of non-covalent interactions like hydrogen bonds and van der Waals forces. mdpi.com |

Advanced Thermal Analysis for Reaction and Polymerization Studies

Thermal analysis techniques are used to measure the physical and chemical properties of a substance as a function of temperature. asianpubs.org For Methyl 2-Benzoyloxyacrylate, these methods are particularly useful for studying its polymerization behavior and the thermal properties of the resulting polymer.

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature or time. qualitest.aetainstruments.com It is widely used to study thermal transitions in materials, including melting, crystallization, glass transitions, and chemical reactions like polymerization. qualitest.ae For the study of Methyl 2-Benzoyloxyacrylate, DSC is an essential tool for investigating the kinetics of its polymerization. unesp.br

In a typical DSC experiment for polymerization, the monomer, mixed with a suitable initiator, is heated at a constant rate or held at an isothermal temperature in the DSC instrument. tu-clausthal.de As the polymerization reaction proceeds, it releases heat (an exothermic process), which is detected by the instrument as a peak in the heat flow signal. tu-clausthal.de The area under this exothermic peak is directly proportional to the total enthalpy of polymerization (ΔH_pol). unesp.br By analyzing the heat flow as a function of time, the rate of polymerization and the degree of conversion can be determined. unesp.brmdpi.com

Photo-DSC, a variation of the technique, allows for the study of photopolymerization by exposing the sample to UV light within the DSC cell. mdpi.com This is particularly relevant for acrylate monomers, which are often cured using UV radiation. mdpi.com Photo-DSC studies have shown that factors like light intensity and initiator concentration can significantly affect the polymerization rate and the final conversion of acrylate monomers. mdpi.comacs.org For example, higher UV intensity generally leads to a faster reaction and a higher degree of curing. mdpi.com The data obtained from DSC can be used to develop kinetic models, such as the Avrami model, to describe the polymerization process. mdpi.com

Table 5: Kinetic and Thermodynamic Parameters from DSC Polymerization Studies

| Parameter | Description | Information Obtained | Source |

| Onset Temperature (T_onset) | The temperature at which the polymerization begins. | Indicates the thermal stability of the monomer/initiator system. | researchgate.net |

| Peak Temperature (T_peak) | The temperature at which the polymerization rate is at its maximum. | Relates to the maximum rate of heat evolution. | researchgate.net |

| Enthalpy of Polymerization (ΔH_pol) | The total heat released during the polymerization. | Proportional to the extent of reaction; used to calculate the degree of conversion. | unesp.br |

| Degree of Conversion | The percentage of monomer that has been converted to polymer. | A key measure of the completeness of the polymerization reaction. | unesp.brresearchgate.net |

| Activation Energy (Ea) | The minimum energy required to initiate the polymerization. | Can be determined from experiments at different heating rates (Kissinger method). | tu-clausthal.de |

Theoretical and Computational Studies of Methyl 2 Benzoyloxyacrylate

Quantum Chemical Calculations

Quantum chemical calculations are powerful computational tools used to investigate the electronic structure and properties of molecules. chemscene.com These methods solve the fundamental equations of quantum mechanics to provide insights that are often difficult or impossible to obtain through experimental means alone.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of atoms, molecules, and solids. It is based on the principle that the energy of a system is a functional of its electron density. DFT is often employed to predict molecular geometries, electronic properties, and reactivity indices. For a molecule like Methyl 2-benzoyloxyacrylate, DFT calculations could provide information on the distribution of electron density, identifying regions susceptible to nucleophilic or electrophilic attack. Such calculations would also yield values for the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding chemical reactivity. However, no published studies were found that apply DFT methods to Methyl 2-benzoyloxyacrylate.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide detailed information about the conformational dynamics and flexibility of molecules. For Methyl 2-benzoyloxyacrylate, MD simulations could reveal the preferred three-dimensional arrangements (conformations) of the molecule in different environments, such as in a solvent or at a surface. This analysis would be valuable for understanding how its shape influences its interactions and reactivity. No literature containing MD simulations of Methyl 2-benzoyloxyacrylate was identified.

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry is a powerful tool for investigating chemical reaction mechanisms. chemscene.com Quantum chemical calculations can be used to map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, the transition states that connect them. The analysis of transition states provides information about the energy barriers (activation energies) of a reaction, which determines its rate. For reactions involving Methyl 2-benzoyloxyacrylate, these computational methods could elucidate the step-by-step mechanism and predict the feasibility of different reaction pathways. No studies detailing such reaction pathway analyses for this specific compound are currently available.

Prediction of Spectroscopic Properties from First Principles

The prediction of spectroscopic properties from first principles involves using high-level ab initio or DFT calculations to compute the interaction of molecules with electromagnetic radiation. This can provide accurate theoretical spectra (e.g., vibrational, electronic, NMR) that aid in the interpretation of experimental results and the structural characterization of new compounds. Despite the utility of these methods, no research has been published on the first-principles prediction of the spectroscopic properties of Methyl 2-benzoyloxyacrylate.

Design of Novel Catalysts and Reaction Conditions

Computational methods are increasingly used in the rational design of new catalysts and the optimization of reaction conditions. By simulating the interaction between a reactant like Methyl 2-benzoyloxyacrylate and a potential catalyst, researchers can predict catalytic activity and selectivity. This computational screening can significantly accelerate the discovery of efficient synthetic routes. The literature search revealed no computational studies focused on designing catalysts or optimizing reaction conditions specifically for the synthesis or transformation of Methyl 2-benzoyloxyacrylate.

Applications in Advanced Chemical Synthesis and Materials Science

Role as a Key Intermediate in Complex Organic Synthesis

A key intermediate is a molecule that serves as a crucial stepping stone in a multi-step synthesis. gluegun.com The dual functionality of methyl 2-benzoyloxyacrylate allows it to participate in a variety of chemical reactions, making it a potential candidate for constructing complex molecular architectures found in pharmaceuticals, agrochemicals, and other high-value chemical products. curiaglobal.comeuropa.eu

While specific, large-scale applications of methyl 2-benzoyloxyacrylate in publicly documented API synthesis are not widespread, its structural motifs are common in medicinal chemistry. Drug precursors are substances that can be used in the manufacture of drugs and often have a wide range of legitimate industrial uses. wikipedia.orgravimiamet.ee The compound serves as a potential scaffold for building more complex molecules. For instance, functionalized acrylates are known building blocks for creating stereochemically rich structures. A related compound, methyl 2-acetamidoacrylate, is used in cycloaddition reactions to produce cyclobutane (B1203170) amino acids, which are restricted analogues of other important amino acids. unirioja.es By analogy, the acrylate (B77674) portion of methyl 2-benzoyloxyacrylate can undergo Michael additions or cycloadditions, while the benzoyloxy group can be modified or act as a directing group, making it a versatile intermediate for synthesizing complex heterocyclic systems or substituted amino acids that form the core of many pharmaceutical agents. nih.gov

In the field of agrochemical synthesis, creating molecules with high efficacy requires precise structural control. Methyl 2-benzoyloxyacrylate's reactivity makes it a plausible building block for new active ingredients. The synthesis of agrochemicals often involves creating complex organic molecules that interact with biological systems, and intermediates with multiple reactive sites are highly valued. The acrylate backbone is a common feature in various biologically active compounds, and the benzoyl group can be functionalized to tune the molecule's properties.

Fine chemicals are pure, single chemical substances produced in limited quantities through complex synthesis processes. curiaglobal.com Methyl 2-benzoyloxyacrylate and its constitutional isomers have demonstrated utility as reactants in the synthesis of specialty heterocyclic compounds. Research has shown that related benzoyloxyacrylate derivatives can participate in 1,3-dipolar cycloaddition reactions with nitrile oxides to produce substituted isoxazolines. sci-hub.se These heterocyclic structures are important scaffolds in both medicinal chemistry and materials science.

The reaction highlights the role of the benzoyloxyacrylate as a dipolarophile, where its electron-deficient double bond readily reacts with the dipole of the nitrile oxide. This provides a controlled method for constructing five-membered heterocyclic rings with specific substituents, a key goal in the synthesis of many fine chemicals. europa.eumdpi.com

Table 1: Example of a Reaction Involving a Benzoyloxyacrylate Intermediate

| Reactants | Reaction Type | Product Class | Reference |

| Methyl 3-(substituted-benzoyloxy)acrylate + Benzonitrile Oxides | 1,3-Dipolar Cycloaddition | Substituted Isoxazolines | sci-hub.se |

This reactivity makes the compound a valuable intermediate for creating libraries of complex molecules for screening and for the targeted synthesis of specialty compounds used in electronics, fragrances, and pigments. google.com

Building Block for Agrochemicals (excluding use/safety)

Polymerization Applications in Functional Materials

The acrylate group in methyl 2-benzoyloxyacrylate allows it to function as a monomer in polymerization reactions. The presence of the bulky, aromatic benzoyloxy side group is expected to impart unique properties to the resulting polymers, such as enhanced thermal stability, specific optical properties, and modified solubility.

Methyl 2-benzoyloxyacrylate can undergo polymerization, likely through free-radical mechanisms similar to other common acrylates like poly(methyl methacrylate) (PMMA). essentialchemicalindustry.orgnih.gov The resulting homopolymer, poly(methyl 2-benzoyloxyacrylate), would possess a unique combination of properties. The rigid, aromatic benzoyloxy group attached to the polymer backbone would likely increase the glass transition temperature (Tg) compared to simpler alkyl acrylates, leading to a harder, more thermally stable material.

More significantly, it can be used as a comonomer in copolymerization reactions to tailor the properties of commodity polymers. sapub.org By incorporating methyl 2-benzoyloxyacrylate into a polymer chain with other monomers, such as methyl methacrylate (B99206) or styrene, material scientists can fine-tune properties like refractive index, UV resistance, and surface energy. The ability to form random, block, or graft copolymers allows for the creation of a vast array of materials with specific functionalities. marquette.edu For example, copolymerization of different acrylate monomers is a standard technique for producing materials with targeted characteristics for biomedical and other applications. sapub.orgfao.org

Table 2: Illustrative Reactivity Ratios for a Related Acrylate Copolymer System (MMA/2-EOEMA)

This table shows experimental data for the copolymerization of methyl methacrylate (MMA) and 2-ethoxyethyl methacrylate (2-EOEMA), illustrating how monomer reactivity influences the final copolymer structure. A similar analysis would be crucial for understanding the copolymerization behavior of methyl 2-benzoyloxyacrylate.

| Monomer 1 (M1) | Monomer 2 (M2) | Reactivity Ratio (r1) | Reactivity Ratio (r2) | Product (r1*r2) | Copolymer Type Indicated | Reference |

| Methyl Methacrylate (MMA) | 2-Ethoxyethyl Methacrylate (2-EOEMA) | 0.8436 | 0.7751 | 0.6614 | Random | sapub.org |

The unique potential properties of polymers derived from methyl 2-benzoyloxyacrylate make them attractive for advanced coatings and adhesives. In coatings, the benzoyl group could absorb UV radiation, potentially improving the weatherability and lifespan of the coating. mdpi.com Furthermore, the aromatic nature of the side group could increase the refractive index of the polymer, making it a candidate for use in optical coatings or anti-reflective layers. Polymers with specific functionalities are often used to create coatings that prevent microbial adhesion or have other specialized surface properties. mdpi.comrsc.org

In the field of adhesives, methacrylate-based formulations are prized for their strong bonding capabilities and rapid cure times. gluegun.comspecialchem.com Incorporating methyl 2-benzoyloxyacrylate into an adhesive formulation could enhance thermal stability and modify adhesion to various substrates, including plastics and metals. The formulation of structural adhesives often involves blending various methacrylate monomers to achieve a balance of toughness, flexibility, and bond strength. google.com The inclusion of a monomer with a bulky, aromatic side group like methyl 2-benzoyloxyacrylate could be a strategy to improve performance in high-temperature applications or to enhance chemical resistance.

The Role of Methyl 2-Benzoyloxyacrylate in Advanced Material Applications Remains Undocumented in Publicly Available Research

Despite a comprehensive search of scientific literature and public databases, detailed information regarding the applications of the chemical compound Methyl 2-Benzoyloxyacrylate in advanced chemical synthesis and materials science remains elusive. Specifically, no significant research findings were identified for its use in the preparation of hydrogels and smart polymers for non-biomedical purposes, its integration into advanced composite materials, its role in energy storage and conversion materials, or its application as a precursor for optical and electronic materials.

While the existence of Methyl 2-Benzoyloxyacrylate is confirmed through chemical supplier listings, which provide a CAS number for the compound, there is a conspicuous absence of published research detailing its synthesis, polymerization, or incorporation into the materials outlined in the requested scope.

General searches on related polymer chemistry topics, such as the synthesis of various acrylates and their use in hydrogels, smart polymers, composites, and energy applications, yielded a wealth of information. For instance, the polymerization of acrylate monomers is a well-established method for creating a wide array of polymers with tunable properties. Acrylate-based polymers are foundational in the development of materials like superabsorbent hydrogels, stimuli-responsive "smart" materials, and high-strength composites. Similarly, the field of energy storage extensively utilizes polymer science for components like solid polymer electrolytes and binders in battery electrodes.

However, none of the retrieved and analyzed scientific literature specifically mentions or details the use of Methyl 2-Benzoyloxyacrylate in these contexts. The research community has explored a vast landscape of monomers for these applications, but it appears that Methyl 2-Benzoyloxyacrylate has not been a subject of this public-domain research, or at least, such research has not been published in widely accessible scientific journals or patents.

Therefore, it is not possible to provide a scientifically accurate and detailed article on the specific applications of Methyl 2-Benzoyloxyacrylate as requested. The necessary research findings to populate the outlined sections on its role in hydrogels, smart polymers, composites, energy storage, and optical/electronic materials are not available in the public scientific record.

Future Research Directions and Contemporary Challenges

Development of More Efficient and Selective Synthetic Routes

A significant challenge in the field is the development of synthetic pathways that are not only high-yielding but also highly selective and economically viable. Current research aims to move beyond traditional methods, which can involve multiple steps and costly purification processes like chromatography. arkat-usa.org

Future efforts are directed towards:

Continuous Production Processes: Shifting from traditional semi-batch production to continuous-flow systems, such as those using microchannel reactors, presents a promising avenue. This approach has been shown to improve yield, purity, safety, and energy efficiency in the synthesis of related compounds like methyl anthranilate and methyl methacrylate (B99206) (MMA). cetjournal.itmdpi.com For instance, a continuous process for methyl anthranilate synthesis increased yield by 5.1% and purity by 1.2% compared to semi-batch methods. cetjournal.it

Green Chemistry Pathways: There is a strong push to develop routes that utilize bio-based feedstocks and avoid hazardous reagents. A notable example is the novel catalytic route to produce acrylic acid and its esters from bio-based glyceric acid using a rhenium-catalyzed deoxydehydration (DODH) process, which circumvents the need for gaseous hydrogen. rsc.org

Table 1: Comparison of Synthetic Process Improvements

| Improvement Strategy | Example Compound | Key Advantages | Citation |

|---|---|---|---|

| Continuous Microreactor | Methyl Anthranilate | Increased yield (by 5.1%) and purity (by 1.2%); enhanced safety and efficiency. | cetjournal.it |

| Green Direct Methylation | Methyl Methacrylate | High purity (99.9%); energy conservation via recycle streams and heat exchange. | mdpi.com |

| Bio-based Catalytic Route | Acrylic Acid/Esters | Uses bio-based feedstock (glyceric acid); avoids hazardous reagents. | rsc.org |

Exploration of Novel Reaction Mechanisms and Catalytic Systems

The discovery of new reaction mechanisms and more effective catalysts is fundamental to advancing the synthesis and polymerization of Methyl 2-Benzoyloxyacrylate. Research is particularly focused on systems that offer better control over the polymerization process and enable the creation of polymers with specific, well-defined structures.

Key areas of exploration include:

Photocatalysis: Visible-light-driven polymerization is a rapidly growing area. Researchers are developing catalyst-free systems based on direct photolysis and novel photocatalytic systems that allow for living cationic polymerization with excellent "on-off" switchability using light as an external trigger. chemrxiv.orgchemrxiv.org

Novel Catalytic Systems: Innovative catalytic combinations are being reported, such as a system using iron oxide nanoparticles (IONPs) with catechol. nih.govnih.gov This system generates hydroxyl radicals that can initiate the free-radical polymerization of a wide range of acrylate (B77674) monomers in an aqueous solution without requiring additional traditional initiators. nih.govnih.gov

Dual-Curing Systems: For acrylate systems, designing latent catalytic systems that allow for dual-curing mechanisms (e.g., a combination of thiol-acrylate Michael addition and a subsequent photopolymerization step) is a promising research avenue. mdpi.com This allows for the creation of stable intermediate materials that can be fully cured at a later, desired stage. mdpi.com

Bio-inspired Catalysis: The aforementioned system using catechol is inspired by the adhesive properties of mussels, showcasing how biomimicry can lead to novel chemical solutions. nih.govnih.gov

Design of Next-Generation Functional Polymers and Materials

The unique structure of Methyl 2-Benzoyloxyacrylate makes it a valuable building block for a new generation of functional polymers and advanced materials. The focus is on creating materials with tailored properties for specific, high-performance applications.

Future design directions include:

Smart Polymers: Research into thermoresponsive poly(meth)acrylates with functional side groups allows for the rational design of "smart" materials that exhibit sharp phase transitions at specific temperatures. acs.org These materials have potential applications in areas like bioseparation and flow biocatalysis. acs.org

Advanced Elastomers: By using precisely controlled polymerization techniques, well-defined polyacrylates can be prepared and used as soft segments in materials like thermoplastic polyurethane (TPU) elastomers. chemrxiv.org This approach can yield materials that overcome the conventional trade-off between strength and self-healing ability. chemrxiv.org

Hybrid Materials: A key area of innovation is the creation of hybrid materials by polymerizing acrylates onto other substrates. For example, the in-situ radical polymerization of acrylate monomers on functionalized graphene surfaces creates novel hybrid materials that combine the properties of both components, potentially enhancing biocompatibility and expanding applications. nih.gov

End-Functional Polymers: Developing methods for living polymerization allows for the synthesis of polymers with diverse and specific chain-end functionalities. escholarship.org These end-functional polymers are crucial building blocks for creating complex macromolecular architectures and advanced materials for applications ranging from blend compatibilization to nanotechnology. escholarship.orgusm.edu

Advanced Characterization Techniques for Real-Time Reaction Monitoring